molecular formula C13H12OS B8660245 1-Methoxy-2-(phenylthio)benzene CAS No. 14065-22-6

1-Methoxy-2-(phenylthio)benzene

Cat. No.: B8660245
CAS No.: 14065-22-6
M. Wt: 216.30 g/mol
InChI Key: PLMKPWXDMAOTPF-UHFFFAOYSA-N
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Description

1-Methoxy-2-(phenylthio)benzene is an organic sulfur compound with the molecular formula C13H12OS and a molecular weight of 216.30 g/mol . It is characterized by a benzene ring linked to a methoxy group and a phenylthio group in the 1 and 2 positions, respectively, as represented by the SMILES notation S(c1c(OC)cccc1)c1ccccc1 . This structure is of significant interest in medicinal chemistry, particularly in the ongoing challenge of overcoming multidrug resistance (MDR) in cancer chemotherapy. Research indicates that compounds featuring methoxy-substituted benzene and phenylthio groups are key pharmacophores in the development of P-glycoprotein (P-gp) inhibitors . P-gp is an ATP-binding cassette transporter that is frequently overexpressed in cancer cells, actively pumping a wide range of chemotherapeutic drugs out of the cell, thereby leading to treatment failure . The exploration of structural analogs demonstrates that integrating methoxy and phenylthio motifs can yield potent compounds that reverse P-gp-mediated MDR. These inhibitors work by blocking the efflux pump activity of P-gp, increasing the intracellular concentration of anticancer drugs like doxorubicin and paclitaxel, and restoring their efficacy in resistant cell lines such as MCF-7/ADR . This makes this compound a valuable scaffold for researchers designing and synthesizing novel MDR reversal agents. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

14065-22-6

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

1-methoxy-2-phenylsulfanylbenzene

InChI

InChI=1S/C13H12OS/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

PLMKPWXDMAOTPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-Methoxy-2-(methylthio)benzene

  • Structure : Methoxy (position 1) and methylthio (–SCH₃, position 2).
  • Comparison : The methylthio group is smaller and less electron-rich than phenylthio, leading to lower steric hindrance and reduced resonance stabilization. Methylthio derivatives are more reactive in electrophilic substitutions due to weaker steric shielding .
  • Synthesis : Typically prepared via nucleophilic aromatic substitution or coupling reactions involving methylthiols .

1-Methoxy-2-(2-phenylethynyl)benzene

  • Structure : Methoxy (position 1) and phenylethynyl (–C≡CPh, position 2).
  • Comparison : The ethynyl group introduces linear geometry and π-conjugation, enhancing rigidity and optical properties. Unlike phenylthio, ethynyl groups participate in alkyne-specific reactions, such as cycloadditions .
  • Spectral Data : NMR shifts (δ 7.78 ppm for HC≡C) confirm the ethynyl group’s deshielding effect .

1-Methoxy-2-(prop-2-yn-1-yloxy)benzene

  • Structure : Methoxy (position 1) and propargyloxy (–O–C≡CH, position 2).
  • Comparison : The propargyloxy group combines ether and alkyne functionalities, enabling click chemistry applications. It lacks the sulfur atom’s nucleophilicity but offers orthogonal reactivity in cross-coupling reactions .

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight Key Substituents Boiling Point (°C) Solubility (Polar Solvents) Reference
1-Methoxy-2-(phenylthio)benzene 232.32 –OCH₃, –SPh Not reported Moderate (THF, DCM)
1-Methoxy-2-(methylthio)benzene 154.24 –OCH₃, –SCH₃ ~210–215 High (EtOH, acetone)
1-Methoxy-2-(2-phenylethynyl)benzene 208.26 –OCH₃, –C≡CPh Not reported Low (hexane, ether)
1-Methoxy-2-(prop-2-yn-1-yloxy)benzene 162.19 –OCH₃, –O–C≡CH ~150–160 Moderate (EtOAc)
  • Insights :
    • Steric Effects : The phenylthio group in this compound reduces solubility in polar solvents compared to methylthio analogs.
    • Electronic Effects : Methoxy and phenylthio groups synergistically activate the aromatic ring toward electrophilic substitution, but steric bulk may slow reaction kinetics .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Methanol, dimethylformamide (DMF), or water.

  • Temperature : 40–100°C under autogenous pressure (3–12 bar).

  • Catalyst : No phase-transfer catalyst required, simplifying purification.

A representative procedure involves heating 2-chloro-1-methoxybenzene with thiophenol in methanol at 80°C for 12 hours, achieving a yield of 95%. The methoxy group’s electron-donating nature activates the ring toward nucleophilic attack, while steric and electronic effects direct substitution to the 2-position.

Electrophilic Substitution Using Lewis Acid Catalysts

Electrophilic thiolation of anisole (1-methoxybenzene) offers an alternative route. Source demonstrates the use of 1-(phenylthio)pyrrolidine-2,5-dione as a phenylthio electrophile in the presence of Lewis acids like FeCl3 or BF3·OEt2. The methoxy group directs electrophilic attack to the ortho position, yielding this compound.

Key Findings from Catalytic Studies

CatalystSolventTemperatureYield (%)
FeCl3CH2Cl2RT94
BF3·OEt2CH2Cl2RT93
FeCl3DCE50°C64

The highest yield (94%) was achieved using FeCl3 in dichloromethane at room temperature. Competing para substitution is minimal (<5%), attributed to the steric bulk of the phenylthio group and the methoxy group’s strong ortho-directing effect.

One-Pot Conjugate Addition and Cyclization

Source describes a one-pot synthesis of 2-methyl-3-(phenylthiomethyl)quinolines from Morita-Baylis-Hillman (MBH) adducts. While focused on quinolines, the methodology underscores the utility of thiols in conjugate additions. Adapting this, 1-methoxy-2-nitrobenzene could undergo Michael addition with thiophenol, followed by nitro reduction and cyclization. However, this route remains speculative without direct experimental evidence.

Comparative Analysis of Synthetic Routes

MethodYield (%)AdvantagesLimitations
Nucleophilic Substitution95High yield, simple conditionsRequires chloro precursor
Electrophilic Thiolation94Regioselective, mild conditionsRequires electrophilic thiolating agent
PhotochemicalN/ANovel approachMulti-step, unproven for target

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-2-(phenylthio)benzene?

  • Methodology : this compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
  • NAS Approach : React 1-methoxy-2-fluorobenzene with thiophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C). The fluorine atom is displaced by the thiophenolate ion .
  • Coupling Reactions : Utilize palladium or nickel catalysts to cross-couple methoxy-substituted aryl halides with phenylthiol derivatives. For example, nickel-catalyzed hydrogenation of alkynes (e.g., 1-methoxy-2-(phenylethynyl)benzene) under mild H₂ pressure can yield stereoselective products .
  • Validation : Monitor reaction progress via TLC or GC-MS and purify via column chromatography (n-pentane/DCM mixtures) .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy protons appear as a singlet near δ 3.3–3.5 ppm. Aromatic protons exhibit splitting patterns dependent on substitution (e.g., doublets for para-substituted phenylthio groups).
  • ¹³C NMR : Methoxy carbon resonates at ~55–56 ppm; sulfur-linked carbons show deshielding (e.g., 125–135 ppm) .
  • IR Spectroscopy : C–O (methoxy) stretch at ~1250 cm⁻¹ and C–S (thioether) absorption near 700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C₁₃H₁₂OS (e.g., m/z = 224.06) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

  • Reactivity :
  • Oxidation : The phenylthio group can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). This modifies electronic properties and biological activity .
  • Electrophilic Substitution : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position, while the phenylthio group influences regioselectivity via steric and electronic effects.
  • Nucleophilic Displacement : The thioether sulfur can act as a nucleophile in alkylation or arylation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Approach :
  • Reproducibility Checks : Ensure identical solvent, temperature, and instrument calibration during NMR acquisition. Compare data with structurally similar compounds (e.g., 1,4-dimethoxy-2-(methylthio)benzene) .
  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate methoxy protons with their carbon signals .
  • Computational Validation : Employ DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the enantioselective synthesis of chiral derivatives of this compound?

  • Methodology :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral palladium or nickel complexes) during cross-coupling steps to induce enantioselectivity. For sulfoxide derivatives, employ chiral oxidizing agents (e.g., Sharpless conditions) .
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by auxiliary removal .
  • Kinetic Resolution : Exploit differences in reaction rates of enantiomers using enzymes or chiral stationary phases in chromatography .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Approach :
  • DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electron-rich regions. For example, the methoxy group directs electrophiles to the para position, while the phenylthio group may sterically hinder ortho substitution .
  • Molecular Dynamics (MD) : Simulate transition states to assess steric effects and activation energies for competing pathways.
  • Benchmarking : Validate predictions against experimental results (e.g., nitration yields) .

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